Cionin
Overview
Description
Cionin is a peptide belonging to the cholecystokinin and gastrin family, identified in the ascidian species Ciona intestinalis . This compound is characterized by the presence of two sulfated tyrosine residues and a consensus tetrapeptide sequence similar to those found in cholecystokinin and gastrin . This compound is primarily expressed in the central nervous system of Ciona intestinalis and plays a role in various physiological processes .
Preparation Methods
Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:
Solid-phase peptide synthesis: This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Chemical Reactions Analysis
Cionin undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The peptide can participate in substitution reactions, particularly at the sulfated tyrosine residues.
Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.
Scientific Research Applications
Cionin has several scientific research applications, including:
Neuroscience: This compound is studied for its role as a neurotransmitter or neuromodulator in the central nervous system of Ciona intestinalis.
Endocrinology: Research on this compound provides insights into the evolutionary origin of the cholecystokinin and gastrin family peptides and their receptors.
Gastroenterology: This compound’s structural similarity to cholecystokinin and gastrin makes it a valuable model for studying gastrointestinal functions and peptide-receptor interactions.
Pharmacology: This compound is used to investigate the pharmacological properties of peptide hormones and their receptors.
Mechanism of Action
Upon binding to these receptors, cionin activates intracellular signaling pathways, leading to the mobilization of calcium ions and subsequent physiological responses . The primary molecular targets of this compound are the this compound receptors expressed in the central nervous system, digestive organs, and reproductive tissues .
Comparison with Similar Compounds
Cionin is unique due to its dual sulfated tyrosine residues and its hybrid structure, combining features of both cholecystokinin and gastrin . Similar compounds include:
Cholecystokinin: A peptide hormone involved in digestion and appetite regulation.
Gastrin: A peptide hormone that stimulates gastric acid secretion.
Sulfakinin: An invertebrate peptide with structural similarities to cholecystokinin.
This compound’s uniqueness lies in its evolutionary position as a bridge between invertebrate and vertebrate peptide hormones, providing valuable insights into the evolution of peptide signaling systems .
Properties
IUPAC Name |
4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWALVPHKGXESK-BMIPBODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63N11O19S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-56-6 | |
Record name | Cionin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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